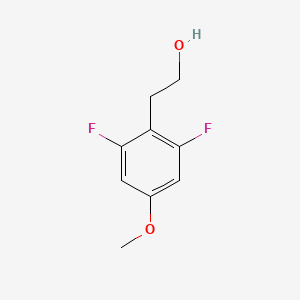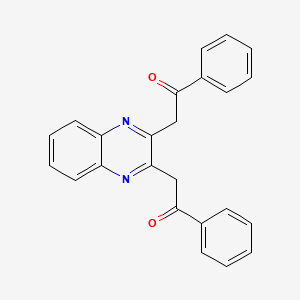
2,2'-(Quinoxaline-2,3-diyl)bis(1-phenylethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-oxo-2-phenylethyl)quinoxalin-2-yl]-1-phenylethanone is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry . This compound features a quinoxaline core with phenylethyl and phenylethanone substituents, making it a valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-oxo-2-phenylethyl)quinoxalin-2-yl]-1-phenylethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-phenylethylamine with 2-oxo-2-phenylethylquinoxaline in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as xylene, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are often employed to minimize the environmental impact .
化学反応の分析
Types of Reactions
2-[3-(2-oxo-2-phenylethyl)quinoxalin-2-yl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline core to its corresponding dihydroquinoxaline form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
科学的研究の応用
2-[3-(2-oxo-2-phenylethyl)quinoxalin-2-yl]-1-phenylethanone has numerous applications in scientific research:
作用機序
The mechanism of action of 2-[3-(2-oxo-2-phenylethyl)quinoxalin-2-yl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
3-(2-oxo-2-phenylethyl)quinoxalin-2(1H)-one: A closely related compound with similar biological activities.
2-(7-chloro-3-(2-oxo-2-phenylethyl)-quinoxalin-2-yl)-1-phenylethanone: Another derivative with additional chlorine substituents, which may enhance its biological activity.
Uniqueness
2-[3-(2-oxo-2-phenylethyl)quinoxalin-2-yl]-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of organic chemistry .
特性
CAS番号 |
51425-15-1 |
|---|---|
分子式 |
C24H18N2O2 |
分子量 |
366.4 g/mol |
IUPAC名 |
2-(3-phenacylquinoxalin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)15-21-22(16-24(28)18-11-5-2-6-12-18)26-20-14-8-7-13-19(20)25-21/h1-14H,15-16H2 |
InChIキー |
LXUOLXRAUIFAEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2CC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12446013.png)
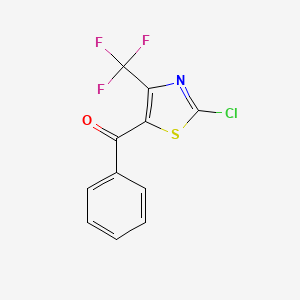
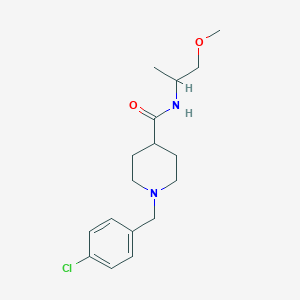
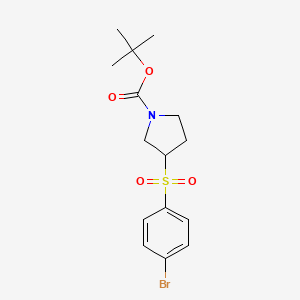
![2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid](/img/structure/B12446061.png)
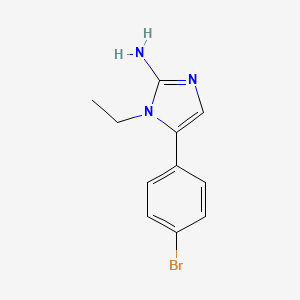
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)


![2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12446083.png)
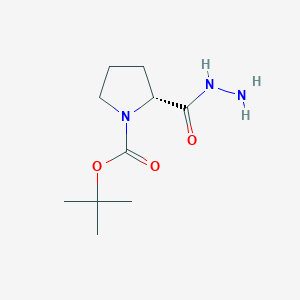
![7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B12446087.png)
![(5E)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446107.png)
